Hydrogen-Bond Donor Deficit: 1-Methylpyrazole Blockade vs. Unsubstituted Pyrazol-5-ol
Methylation of the pyrazole N1-H transforms the compound from a dual hydrogen-bond donor (HBD) to a single HBD system. The target compound, 1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol, possesses exactly one hydrogen-bond donor (the 5-OH group). Its direct analog, 3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol, retains a second donor at the pyrazole N1 position. This difference is critical in drug design; the removal of one HBD has been shown to improve passive membrane permeability and oral bioavailability in related heterocyclic series [1]. The quantitative reduction in HBD count from 2 to 1 directly lowers the topological polar surface area (tPSA) contribution from the donor atoms, a parameter often correlated with blood-brain barrier penetration .
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 HBD (5-OH group only) |
| Comparator Or Baseline | 3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol: 2 HBDs (pyrazole N1-H and 5-OH) |
| Quantified Difference | Reduction of 1 HBD |
| Conditions | Structural analysis; computed property based on molecular connectivity. Experimental validation of permeability effect in analogous pyrrolopyrimidine and pyrazole series. |
Why This Matters
A lower HBD count is a key design parameter for CNS drug discovery and for improving oral absorption, making this compound a more attractive starting point than its N-H analog for programs targeting intracellular or CNS-exposed targets.
- [1] Wager, T.T.; Chandrasekaran, R.Y.; Hou, X.; et al. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chem. Neurosci. 2010, 1, 420-434. View Source
